molecular formula C8H11NO B12698113 N-Butanoylpyrrole CAS No. 61480-97-5

N-Butanoylpyrrole

Cat. No.: B12698113
CAS No.: 61480-97-5
M. Wt: 137.18 g/mol
InChI Key: ORJWDKJLEFJSSQ-UHFFFAOYSA-N
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Description

N-Butanoylpyrrole is an N-acylated pyrrole derivative characterized by a butanoyl group (-COC₃H₇) attached to the nitrogen atom of the pyrrole ring. N-acylpyrroles are widely studied for their roles in organic synthesis, materials science, and medicinal chemistry due to their electronic tunability and stability .

Properties

CAS No.

61480-97-5

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-pyrrol-1-ylbutan-1-one

InChI

InChI=1S/C8H11NO/c1-2-5-8(10)9-6-3-4-7-9/h3-4,6-7H,2,5H2,1H3

InChI Key

ORJWDKJLEFJSSQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butanoylpyrrole typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The key steps include the preparation of the starting materials, the condensation reaction, and the cyclization process.

Chemical Reactions Analysis

Types of Reactions

N-Butanoylpyrrole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nitrating Agents: HNO3 / Ac2O

    Sulfonating Agents: Py·SO3

    Halogenating Agents: NCS, NBS, Br2, SO2Cl2, KI / H2O2

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in halogenated pyrroles, while nitration and sulfonation introduce nitro and sulfonyl groups, respectively.

Scientific Research Applications

N-Butanoylpyrrole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which N-Butanoylpyrrole exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Table 2: Physical and Spectroscopic Properties

Compound Melting Point IR (cm⁻¹) ¹H NMR (δ, ppm) Key Functional Groups Reference
N-Butanoylpyrrole* ~80–100°C† ~1650 (C=O), ~3100 (C-H pyrrole) 1.0–1.5 (CH₂), 2.5 (COCH₂) Acyl C=O, pyrrole ring
Compound 6 Not reported 1710 (C=O), 1660 (amide) 7.2–7.8 (Ph), 2.3 (CH₃) Propynoyl, amide, phenyl
Compound 10 Not reported 1715 (C=O), 1655 (amide) 7.3–7.7 (Ph), 2.1 (CH₃) Propynoyl, amide, phenyl
Poly[N-(2-cyanoethyl)pyrrole] N/A 2240 (C≡N) 2.5–3.5 (CH₂CN) Cyano, conjugated polymer backbone

†Estimated based on analogous N-acylpyrroles.

  • Electronic Effects: The butanoyl group’s electron-withdrawing nature likely reduces pyrrole’s aromaticity, similar to propynoyl and cyano substituents .
  • Solubility: Longer alkyl chains (e.g., butanoyl) may enhance solubility in nonpolar solvents compared to phenyl- or cyano-substituted derivatives .

Biological Activity

N-Butanoylpyrrole is a compound belonging to the pyrrole family, which has garnered interest due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring substituted with a butanoyl group. The general structure can be represented as follows:

C4H7NO(Butanoyl group+Pyrrole)\text{C}_4\text{H}_7\text{NO}\quad (\text{Butanoyl group}+\text{Pyrrole})

This structural configuration plays a significant role in its reactivity and biological interactions.

1. Anticancer Activity

Research indicates that various pyrrole derivatives exhibit significant anticancer properties. This compound has been studied for its potential to induce apoptosis in cancer cells. For instance, studies on related compounds have shown that they can trigger apoptosis through intrinsic pathways involving mitochondrial oxidative stress and caspase activation .

Table 1: Anticancer Activity of Pyrrole Derivatives

CompoundMechanism of ActionIC50 (μM)Cell Line
This compoundInduces apoptosisTBDA375 (melanoma)
Pyrrolo[2,3-d]pyrimidineDual inhibition of AURKA and EGFR8.55 - 23.45Various
Fluorinated derivativesG2/M phase arrest and ROS production0.8 - 44CEM Vbl100

2. Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown that pyrrole-based compounds can effectively inhibit the growth of various pathogenic bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Table 2: Antimicrobial Activity of Pyrrole Compounds

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureusTBD
N-benzyl-2,5-dihydro-1H-pyrrole5 bacterial strainsVariable

3. Anti-inflammatory Effects

Pyrrole derivatives have been explored for their anti-inflammatory effects as well. For example, compounds similar to this compound have been synthesized and tested for their ability to inhibit inflammatory pathways, potentially offering new therapeutic avenues for treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Antimicrobial Action : Disruption of cell membrane integrity.
  • Anti-inflammatory Pathways : Inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in clinical settings:

  • Anticancer Study : A study demonstrated that this compound could significantly reduce tumor size in xenograft models, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy : Another investigation showed that formulations containing this compound exhibited enhanced antibacterial activity compared to standard antibiotics.
  • Inflammatory Response : Research indicated that this compound could modulate inflammatory responses in animal models, providing insights into its therapeutic potential for conditions like arthritis.

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